molecular formula C8H6N2 B8541385 1-(2-propynyl)-1H-pyrrole-2-carbonitrile

1-(2-propynyl)-1H-pyrrole-2-carbonitrile

Cat. No. B8541385
M. Wt: 130.15 g/mol
InChI Key: RAWAVTIFUOZXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-propynyl)-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C8H6N2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-propynyl)-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-propynyl)-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-propynyl)-1H-pyrrole-2-carbonitrile

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

1-prop-2-ynylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H6N2/c1-2-5-10-6-3-4-8(10)7-9/h1,3-4,6H,5H2

InChI Key

RAWAVTIFUOZXFJ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC=C1C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

51.57 g of 2-cyano-pyrrol[prepared by the process of Can. J. Chem. Vol. 59, p. 2763 (1981)], 146.9 g of triphenylphosphine, and 43.95 g of propargyl alcohol were mixed together and 420 ml of tetrahydrofuran were added. The mixture was cooled at +5° C., and over half an hour at 0° to 5° C., 97.5 g of ethyl azodicarboxylate were introduced. The temperature was allowed to return to ambient, and stirring was maintained for 18 hours. The solvent was evaporated under reduced pressure, and the crystallized residue was taken up in ethyl ether and filtered. After concentrating the filtrate, an oil was obtained which was chromatographed over silica. Elution with a hexane-ethyl acetate (7-3) mixture yielded 34 g of 1-(2-propynyl)-1H-pyrrole-2-carbonitrile.
Quantity
51.57 g
Type
reactant
Reaction Step One
Quantity
146.9 g
Type
reactant
Reaction Step Two
Quantity
43.95 g
Type
reactant
Reaction Step Two
Name
ethyl azodicarboxylate
Quantity
97.5 g
Type
reactant
Reaction Step Three
Quantity
420 mL
Type
solvent
Reaction Step Four

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